醋酸氯地孕酮

描述

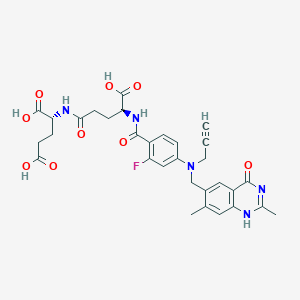

Chlormadinone acetate is a progestin indicated in combination with an estrogen for birth control . It is a derivative of the naturally secreted hormone progesterone .

Synthesis Analysis

Chlormadinone acetate is a derivative of progesterone and exhibits reliable contraceptive and non-contraceptive benefits . A study has shown that a CMA-based self-microemulsifying drug delivery system (SMEDDS) was developed using 32% ethyl oleate as an oil phase, 40% Tween-80 as a surfactant, and 12% Transcutol P combined with 16% PEG400 as a cosurfactant .

Molecular Structure Analysis

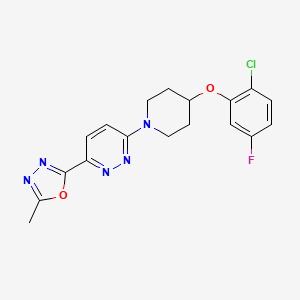

The molecular formula of Chlormadinone acetate is C23H29ClO4 . Its average mass is 404.927 Da and its monoisotopic mass is 404.175446 Da .

科学研究应用

Birth Control

CMA is used in birth control pills to prevent pregnancy . It is available both at a low dose in combination with an estrogen in birth control pills .

Menopausal Hormone Therapy

CMA is used as a component of menopausal hormone therapy . It helps to manage the symptoms of menopause such as hot flashes, night sweats, mood changes, and vaginal dryness and atrophy .

Treatment of Gynecological Disorders

CMA is used in the treatment of gynecological disorders . These may include conditions like endometriosis, uterine fibroids, and menstrual disorders .

Treatment of Androgen-Dependent Conditions

CMA is used in the treatment of androgen-dependent conditions like enlarged prostate and prostate cancer in men and acne and hirsutism in women . It has antiandrogenic activity, which means it can block the effects of androgens (male hormones) in the body .

Enhanced Oral Bioavailability

Research has been conducted to enhance the oral bioavailability of CMA through a Self-Microemulsifying Drug Delivery System (SMEDDS) . This could potentially be useful in enhancing oral bioavailability and reducing the clinical dose of CMA .

Treatment of Androgen-Dependent Diseases

CMA has additional beneficial effects in the treatment of androgen-dependent diseases such as acne , seborrheic dermatitis , female hair loss , hirsutism , prostatic hyperplasia , and prostate cancer .

作用机制

Target of Action

Chlormadinone acetate (CMA) is a synthetic progestogen . It primarily targets the progesterone receptor (PR) . The PR is the biological target of progestogens like progesterone . CMA also has antiandrogenic properties and targets the androgen receptor (AR) . The AR is the biological target of androgens like testosterone and dihydrotestosterone .

Mode of Action

CMA acts as an agonist of the progesterone receptor . This means it binds to the PR and activates it, leading to the expression of progesterone-responsive genes . As an antiandrogen, CMA acts as an antagonist of the androgen receptor . This means it binds to the AR and blocks its activation, preventing the expression of androgen-responsive genes .

Biochemical Pathways

Its antiandrogenic activity is thought to be related to an increase in sex hormone-binding globulin (shbg) levels and to inhibition of 5α-reductase . 5α-reductase is an enzyme that converts testosterone into the more potent 5α-dihydrotestosterone .

Pharmacokinetics

CMA has a high oral bioavailability of 100%, which is due to low first-pass metabolism . It is highly lipophilic and is absorbed and accumulated in fat and some female reproductive tissues . CMA is primarily bound to albumin, with about 1 to 3% free . It is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . The elimination half-life of CMA ranges from 25 to 89 hours . It is excreted in urine (33-45%) and feces (24-41%) .

Result of Action

The activation of the PR and the blocking of the AR by CMA result in various effects. It is used in birth control pills to prevent pregnancy, as a component of menopausal hormone therapy, in the treatment of gynecological disorders, and in the treatment of androgen-dependent conditions like enlarged prostate and prostate cancer in men and acne and hirsutism in women .

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBJSIBWORFWQT-DFXBJWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020274 | |

| Record name | Chlormadinone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In double-distilled water, 0.16 mg/L, Very soluble in chloroform; soluble in acetonitrile; slightly soluble in ethanol and diethyl ether. | |

| Record name | CHLORMADINONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Chlormadinone acetate (CMA) is a derivative of naturally secreted progesterone that shows high affinity and activity at the progesterone receptor. It has an anti-estrogenic effect and, in contrast to natural progesterone, shows moderate anti-androgenic properties. CMA acts by blocking androgen receptors in target organs and by reducing the activity of skin 5alpha-reductase. It suppresses gonadotropin secretion and thereby reduces ovarian and adrenal androgen production. CMA shows high contraceptive efficacy by inhibiting ovulation due to its ability to suppress or disrupt endogenous gonadotropin secretion and, by this, inhibits follicular growth and maturation. In addition, it suppresses endometrial thickness and increases the viscosity of cervical mucus. ..., The ovulation response to electrical stimulation of the median eminence, or to the intrapituitary infusion of median eminence extract, was observed in control rabbits and animals pre-treated with chlormadinone acetate. Chlormadinone acetate pre-treatment did not significantly reduce the proportion of rabbits ovulating in response to electrical stimulation. However, there was a significant reduction in the average number of ruptured follicles when compared with the animals in the control group. Chlormadinone acetate pre-treatment significantly reduced the proportion of animals ovulating in response to the intrapituitary infusion of median eminence extract as compared with the control series. However, there was no significant reduction in the average number of ruptured follicles (in those rabbits that ovulated) when compared with the control groups. Chlormadinone acetate pre-treatment produced no significant effect upon either the proportion of animals ovulating, or the average number of ruptured follicles, following i.v. injection of 50 ug LH.5. The conclusion drawn is that chlormadinone acetate blocks copulattion-induced ovulation in the rabbit by action at a site in the central nervous system located above the median eminence. The possible effects of chlormadinone acetate upon the secretion of FSH, the pituitary sensitivity to releasing factors and the ovarian sensitivity to LH are discussed., Studies with the human breast cancer cell line ZR-75-1, which contains functional estrogen, progesterone and androgen receptors, suggest that chlormadinone acetate inhibited the growth of these cells by an interaction of androgen and progesterone receptor-mediated mechanisms., Groups of 8-12 male Sprague-Dawley Crl:CD(SD)Br rats were castrated and injected immediately thereafter twice daily for 14 days with one of a number of synthetic progestogens, including chlormadinone acetate, used in the treatment of prostate cancer. Controls received the vehicle, 1% gelatine in 0.9% saline... Dihydrotestosterone was injected at a dose of 150 ug twice daily for 14 days as a positive control. All animals were killed on the morning after the last day of treatment, and the ventral prostate and adrenals were removed and weighted; furthermore, the prostatic content of ornithine decarboxylase was measured, as it is consider to be a highly specific, sensitive of androgenic activity in the prostate. Dihydrotestosterone increased the ventral prostate weight to 43% above that of castrated controls. Chlormadinone acetate was less potent than dihydrotestosterone but caused significant increases in prostate weight, by about 22% at 3 mg and 36% at 10 mg per injection. Whereas dihydrotestosterone caused a 14-fold increase in ornithine decarboxylase activity in the prostate, chlormadinone acetate caused a 5.3-fold increase at 3 mg and an 11.8-fold increase at 10 mg. Chlormadinone acetate thus has weak but significant androgenic activity in the rat ventral prostate. | |

| Record name | CHLORMADINONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Chlormadinone acetate | |

Color/Form |

Crystals from menthanol or ether, White to light-yellow...crystals | |

CAS RN |

302-22-7 | |

| Record name | Chlormadinone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlormadinone acetate [USAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormadinone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlormadinone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlormadinone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormadinone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMADINONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SY050L61N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMADINONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-214 °C | |

| Record name | CHLORMADINONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Chlormadinone acetate?

A1: Chlormadinone acetate primarily acts as an anti-androgen by binding to androgen receptors, thus preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). [, , ] This, in turn, inhibits the androgenic effects on target tissues like the prostate and seminal vesicles. [, , ]

Q2: How does Chlormadinone acetate affect ovulation?

A2: Research suggests that Chlormadinone acetate blocks ovulation by acting on the central nervous system, specifically at a site above the median eminence. [, ] This action disrupts the typical hormonal cascade that leads to ovulation.

Q3: What is the effect of Chlormadinone acetate on the levels of Luteinizing Hormone (LH)?

A4: Chlormadinone acetate has been shown to suppress the mid-cycle surge of LH, a key event in the ovulation process. [, ] This suppression contributes to its contraceptive effect.

Q4: What is the molecular formula and weight of Chlormadinone acetate?

A5: The molecular formula of Chlormadinone acetate is C23H29ClO4, and its molecular weight is 404.93 g/mol. [, ]

Q5: What are the key spectroscopic characteristics of Chlormadinone acetate?

A5: Key spectroscopic data for Chlormadinone acetate include:

- UV Spectrum: λmax = 283.5 nm []

- IR Spectrum: Consistent with the structure of Chlormadinone acetate and comparable to the Japanese Pharmacopoeia Reference Standard. []

- Optical Rotation: [α]20D = -13.0 degrees []

Q6: Describe the absorption and distribution of Chlormadinone acetate in the body.

A7: Chlormadinone acetate is well-absorbed following oral administration. [, , ] It exhibits a longer half-life compared to natural progesterone, indicating a slower elimination rate. [] Studies in rats indicate significant accumulation in the liver and fatty tissues. []

Q7: How is Chlormadinone acetate metabolized and excreted?

A8: Chlormadinone acetate undergoes metabolism primarily in the liver. [, ] Studies in guinea pigs identified various metabolites, including hydroxylated forms and dechlorinated derivatives. [] It's important to note that the metabolic profile may vary across species. Elimination occurs primarily through urine and feces. [, ]

Q8: Does Chlormadinone acetate interact with drug-metabolizing enzymes?

A9: Studies suggest that Chlormadinone acetate can inhibit specific UDP-Glucuronosyltransferases (UGT), particularly UGT1A3 and UGT2B7, which are involved in the metabolism of various drugs. []

Q9: What are the main clinical applications of Chlormadinone acetate?

A9: Chlormadinone acetate is primarily used for:

- Contraception: It is a progestogen-only contraceptive, offering an alternative for women who cannot tolerate estrogen-containing contraceptives. [, , , , ]

- Treatment of Gynecological Conditions: It is employed in managing conditions like heavy menstrual bleeding, endometriosis, and symptoms associated with benign prostatic hyperplasia (BPH). [, , , , ]

Q10: How effective is Chlormadinone acetate in reducing prostate volume in BPH?

A11: Studies indicate that Chlormadinone acetate effectively reduces prostate volume in BPH, particularly when combined with alpha-blockers like Tamsulosin. [] The combination therapy shows promising results in alleviating obstructive symptoms. []

Q11: What are the potential side effects associated with Chlormadinone acetate?

A13: Common side effects reported with Chlormadinone acetate include menstrual irregularities (e.g., breakthrough bleeding, amenorrhea), breast tenderness, and mood changes. [, , , , , ]

Q12: Are there any concerns regarding the long-term safety of Chlormadinone acetate?

A14: While generally considered safe, long-term use of Chlormadinone acetate, like other hormonal therapies, requires careful monitoring. [, ] Studies are ongoing to fully understand any potential long-term effects.

Q13: Does Chlormadinone acetate exhibit any clinically significant drug interactions?

A15: As mentioned earlier, Chlormadinone acetate can inhibit specific UGT enzymes, potentially affecting the metabolism of co-administered drugs that are substrates of these enzymes. [] This could lead to altered drug levels and potential toxicity.

Q14: Has resistance to Chlormadinone acetate been reported?

A16: While not directly comparable to antimicrobial resistance, the phenomenon of "antiandrogen withdrawal syndrome" has been observed in prostate cancer patients treated with Chlormadinone acetate. [] In this case, discontinuation of the drug, rather than continued exposure, paradoxically leads to a decrease in PSA levels and potential clinical improvement.

Q15: What analytical methods are commonly employed for the quantification of Chlormadinone acetate?

A17: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV or mass spectrometry, is widely used for quantifying Chlormadinone acetate in biological samples. [, , , ]

Q16: What are the critical considerations for the quality control of Chlormadinone acetate formulations?

A18: Quality control measures for Chlormadinone acetate formulations focus on ensuring the drug's purity, stability, and accurate dosage. [] This includes stringent testing for impurities, monitoring degradation products, and verifying content uniformity within the final dosage forms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)

![Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate](/img/structure/B1668648.png)

![5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[[4-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1668651.png)

![2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid](/img/structure/B1668652.png)

![1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B1668654.png)

![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)

![4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1668664.png)